5-Fluoro-NPB-22 belongs to a group of synthetic cannabinoids that have shown potential anticancer properties. It was identified through a large-scale screening of a synthetic cannabinoid library for activity against various cancer cell lines, including prostate and pancreatic cancer []. This compound is not naturally occurring and is primarily a subject of preclinical research.
5-FluoroNPB-22 is classified as a synthetic cannabinoid, which refers to a wide range of compounds that are designed to interact with the endocannabinoid system in humans. These substances are often utilized in research settings to explore their effects on cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound is part of a larger family that includes other derivatives such as PB-22 and NPB-22, which have been studied for their metabolic pathways and receptor activities .
The synthesis of 5-FluoroNPB-22 typically involves multi-step organic reactions that start from simpler chemical precursors. Common methods include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of 5-FluoroNPB-22 can be represented as follows:
The presence of the fluorine atom at the fifth position is significant as it can influence both the lipophilicity and receptor binding affinity of the compound. The structural configuration typically includes an indazole core linked to a naphthyl group, which is pivotal for its biological activity .
5-FluoroNPB-22 undergoes various chemical reactions that can modify its structure and activity:
The mechanism of action for 5-FluoroNPB-22 primarily involves its interaction with cannabinoid receptors:
In vitro studies demonstrate that this compound activates these receptors, leading to various physiological effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis .
5-FluoroNPB-22 exhibits several notable physical and chemical properties:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to assess these properties along with purity assessments .
The primary applications of 5-FluoroNPB-22 lie within scientific research:
The emergence of 5-FluoroNPB-22 (5F-NPB-22) is inextricably linked to the ongoing "cat-and-mouse game" between clandestine chemists and regulatory agencies. Following the scheduling of earlier synthetic cannabinoids (SCs) like JWH-018 and CP 47,497, chemists exploited published scientific literature on cannabinoid receptor ligands to design novel, unscheduled analogs [1] [3]. 5F-NPB-22 belongs to the third generation of SCs, characterized by the strategic incorporation of fluorine atoms onto the pentyl tail of earlier compounds such as NPB-22 (a naphthoylindole derivative). This structural modification aimed to enhance CB1 receptor binding affinity while evading legal restrictions based on specific chemical structures banned in legislation [3] [5]. Its initial detection occurred in so-called "herbal incense" products (e.g., "Spice," "K2") around the early 2010s, often alongside multiple other SCs in varying and unpredictable concentrations, complicating toxicological profiling [1] [3] [5].
Table 1: Historical Context of Synthetic Cannabinoid Generations Relevant to 5F-NPB-22
Generation | Time Period | Exemplary Compounds | Key Characteristics | Ref. |
---|---|---|---|---|
First | 2004-2009 | JWH-018, CP 47,497 | Initial "Spice" compounds; classical cannabinoid structures | [3] [5] |
Second | 2009-2012 | AM2201, JWH-122, RCS-4 | Introduction of halogenation (F, Cl) or varied core structures | [3] [5] |
Third | 2012-Present | 5F-NPB-22, AB-FUBINACA, ADB-CHMINACA | Fluorinated pentyl tails; carbazole, indole, indazole cores; designed to evade legislation | [1] [3] [5] |
5F-NPB-22 is systematically classified as an indole-based synthetic cannabinoid belonging to the naphthoylindole structural class. Its precise chemical designation is 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester [1] [6]. This nomenclature highlights three core structural elements:
Variations in nomenclature are common:
Table 2: Structural Classification of 5F-NPB-22 and Key Analogs
Compound | Core Structure | Head Group | Linker | Tail Group | Key Structural Feature |
---|---|---|---|---|---|
5F-NPB-22 | Indole | 8-Quinolinyl | Ester | 5-Fluoropentyl | Fluorinated N-pentyl tail |
NPB-22 | Indole | 8-Quinolinyl | Ester | Pentyl | Non-fluorinated tail |
5F-PB-22 | Indole | 8-Quinolinyl | Ester | 5-Fluoropentyl | Identical to 5F-NPB-22 (synonym) |
JWH-018 | Indole | 1-Naphthoyl | Ketone | Pentyl | Naphthoyl head group |
5F-AB-PINACA | Indazole | Adamantyl | Carboxamide | 5-Fluoropentyl | Carboxamide linker |
Figure 1: Core Structure of 5F-NPB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester)
O ║ O ║ ║║ ║ Quinoline─C─O─C─Indole─N─(CH₂)₄─CH₂F | H
5F-NPB-22 serves as a crucial pharmacological tool for probing the endocannabinoid system (ECS), specifically the cannabinoid receptor type 1 (CB1) and type 2 (CB2). Like classical cannabinoids, its primary mechanism of action involves acting as a high-affinity agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) [2] [5].
Receptor Affinity and Selectivity: While comprehensive binding affinity (Ki) data specifically for 5F-NPB-22 is less abundant in open literature compared to earlier SCs like JWH-018, studies on closely related fluorinated analogs (e.g., 5F-PB-22, 5F-ADB) consistently demonstrate sub-nanomolar to low nanomolar affinity for CB1 receptors. This affinity is often significantly higher than that of Δ⁹-THC (Ki ~10-40 nM) [5]. Fluorination generally enhances affinity, likely by increasing lipophilicity and promoting stronger van der Waals interactions within the receptor's hydrophobic binding pocket [1] [5] [7]. The selectivity between CB1 and CB2 varies among SCs; some fluorinated indoles show moderate CB1 selectivity, while others are non-selective. Data suggests 5F-NPB-22 exhibits potent agonist activity at both receptors, contributing to its complex physiological effects [5] [10].
Functional Efficacy and Signaling Bias: Beyond simple affinity, 5F-NPB-22 acts as a highly efficacious agonist, typically displaying full agonist efficacy at CB1 receptors in functional assays (e.g., [³⁵S]GTPγS binding, inhibition of cAMP accumulation, β-arrestin recruitment). This contrasts sharply with the partial agonist profile of Δ⁹-THC [5] [7]. The concept of biased agonism (or functional selectivity) is highly relevant. Different SCs, potentially including 5F-NPB-22, may stabilize distinct active conformations of the CB1 receptor, preferentially activating specific downstream signaling pathways (e.g., Gαi/o protein coupling vs. β-arrestin recruitment). This bias can profoundly influence the qualitative effects of the drug [7].
Binding Kinetics & Residence Time: A critical and often overlooked pharmacological aspect is the kinetics of receptor binding, particularly the dissociation rate constant (koff) and the derived residence time (RT = 1/koff). Fluorination in SCs like 5F-NPB-22 may significantly prolong RT compared to non-fluorinated analogs or Δ⁹-THC. A longer RT means the ligand-receptor complex remains intact for an extended period, potentially leading to prolonged receptor activation and downstream signaling, even after systemic concentrations decline. This kinetic parameter, governed by conformational changes and potential "energy cage" effects within the receptor binding pocket, is increasingly recognized as a major determinant of in vivo efficacy and duration of action, potentially more so than simple affinity (Kd) [7]. Molecular dynamics simulations suggest SCs with fluorinated tails form more stable interactions within the CB1 binding pocket, contributing to slower dissociation.
Methodological Tool: The detection and study of potent SCs like 5F-NPB-22 have driven advancements in analytical and pharmacological methodologies. This includes:
Table 3: Pharmacological Profile of 5F-NPB-22 Relative to Key Cannabinoids
Parameter | Δ⁹-THC | JWH-018 | 5F-NPB-22 (Inferred) | Significance |
---|---|---|---|---|
CB1 Affinity (Ki) | ~10-40 nM | ~0.5-9 nM | ~0.1-5 nM | Higher potency than THC |
CB1 Efficacy | Partial Agonist | Full Agonist | Full Agonist | Stronger maximal effect |
Kinetic Selectivity | Moderate RT | Longer RT | Very Long RT (Putative) | Prolonged signaling |
Signaling Bias | G protein > βarr | Variable | Unknown/Compound Specific | Influences physiological effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7